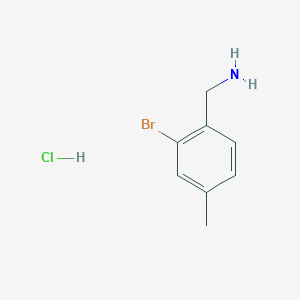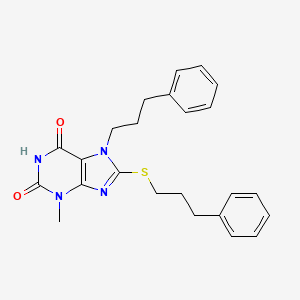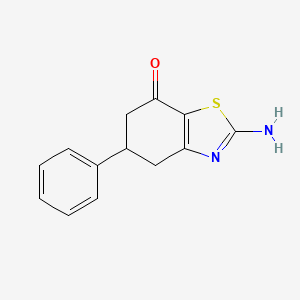![molecular formula C16H15BrN6O2 B2625589 8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921877-45-4](/img/structure/B2625589.png)
8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate, resulting in zwitterionic compounds of the 1,2,4-triazole series .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, thereby forming 5-amidino-1,2,4-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, they can exhibit different levels of basicity .Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of 1,2,4-triazole derivatives and their structural analogs is a significant area of research. For example, the three-component condensation method has been utilized to create a variety of triazoloquinazolinones, showcasing the versatility and potential of 1,2,4-triazole chemistry in synthesizing new compounds with potential biological activities (Shikhaliev et al., 2005). Similarly, the study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives by Bektaş et al. (2007) indicates the broad scope of this chemistry in creating biologically active molecules (Bektaş et al., 2007).
Biological Activity
Research also delves into the antimicrobial and cytotoxic activities of 1,2,4-triazole derivatives. For instance, new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione have been synthesized and evaluated for their cytotoxic activity, highlighting the potential of these compounds in medicinal chemistry (Azab et al., 2017). This indicates a focused interest in exploring the therapeutic values of 1,2,4-triazole compounds and related structures.
Chemical Transformations and Reactivity
Studies also investigate the chemical reactivity and transformations of 1,2,4-triazole derivatives, offering insights into the diversity of reactions these compounds can undergo. The work by Khaliullin et al. (2014) on the reactions of 1,2,4-triazole derivatives with NH-azoles is an example of exploring the chemical versatility of these compounds (Khaliullin et al., 2014).
Mecanismo De Acción
Target of Action
1,2,4-Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of 1,2,4-triazole derivatives depends on their specific chemical structure and the target they interact with. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives are diverse and depend on the specific targets of the compounds. They can affect a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. These properties influence the bioavailability of the compounds .
Result of Action
The molecular and cellular effects of 1,2,4-triazole derivatives can include inhibition of enzyme activity, disruption of cell membrane function, and interference with DNA synthesis, among others .
Action Environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Safety and Hazards
Propiedades
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIDEDKBWCDAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)
![Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2625513.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)


![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)

![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(3-morpholinopropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625526.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)